molecular formula C16H13F2N3O B2480803 (3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2060320-18-3

(3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No.: B2480803
CAS No.: 2060320-18-3
M. Wt: 301.297
InChI Key: ZWLKACNAAGZECG-UHFFFAOYSA-N
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Description

(3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a useful research compound. Its molecular formula is C16H13F2N3O and its molecular weight is 301.297. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : A study focused on the synthesis of novel compounds, including 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, and their antimicrobial activities. This research highlighted the potential of such compounds in addressing pathogenic bacterial and fungal strains, emphasizing the need for further research into their applications (Mallesha & Mohana, 2014).

  • Chemical Synthesis Techniques : Another study described the process development of Voriconazole, a triazole antifungal agent. The synthesis involved a complex chemical process, including the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. This study provides insights into the synthetic routes and challenges in creating such complex molecules (Butters et al., 2001).

  • Potential in Diabetes Treatment : Research on (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone identified it as a potent, selective, orally active dipeptidyl peptidase IV inhibitor with potential application in the treatment of type 2 diabetes. The compound exhibited high oral bioavailability and low plasma protein binding (Ammirati et al., 2009).

  • Pharmacokinetics and Metabolism : A detailed study on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor in rats, dogs, and humans provided comprehensive data on the behavior of this compound in biological systems. The study offered insights into the drug's elimination through metabolism and renal clearance, which is critical for understanding its therapeutic applications (Sharma et al., 2012).

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also be interesting to explore its potential applications in fields like medicinal chemistry .

Properties

IUPAC Name

(3,4-difluorophenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c17-12-3-1-9(5-13(12)18)16(22)21-10-2-4-15(21)11-7-19-8-20-14(11)6-10/h1,3,5,7-8,10,15H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLKACNAAGZECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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